Octahydro-3H-4,1,2-benzoxadiazin-3-one
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Overview
Description
Octahydro-3H-4,1,2-benzoxadiazin-3-one is a heterocyclic compound that features a unique structure with a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-3H-4,1,2-benzoxadiazin-3-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of acetic acid as a catalyst. This reaction can be carried out in ethanol under reflux conditions. Additionally, microwave-assisted synthesis has been explored to improve yields and reaction times .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of heterocyclic synthesis and optimization of reaction conditions can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: Octahydro-3H-4,1,2-benzoxadiazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Octahydro-3H-4,1,2-benzoxadiazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Octahydro-3H-4,1,2-benzoxadiazin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds share a similar fused ring system but contain sulfur instead of oxygen.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These derivatives have been studied for their biological activities and share structural similarities with Octahydro-3H-4,1,2-benzoxadiazin-3-one
Uniqueness: this compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60110-48-7 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,2,4a,5,6,7,8,8a-octahydrobenzo[e][1,3,4]oxadiazin-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-7-9-8-5-3-1-2-4-6(5)11-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
CWAXWNITFMJFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NNC(=O)O2 |
Origin of Product |
United States |
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